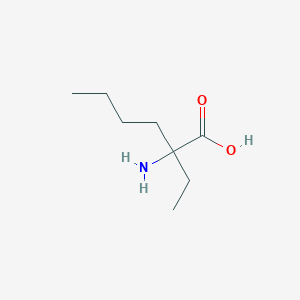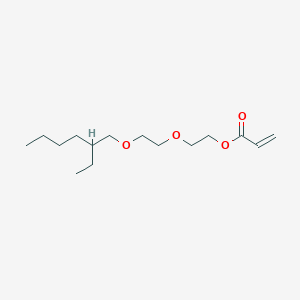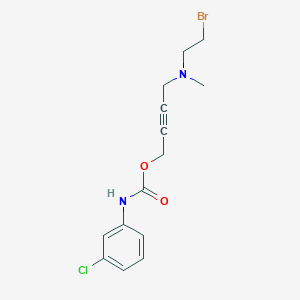![molecular formula C9H8O B039329 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde CAS No. 112892-88-3](/img/structure/B39329.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (BOTC) is an organic compound that has recently gained attention in the scientific community due to its unique properties. BOTC has been studied for its potential use in a variety of applications, including synthesis, medical research, and laboratory experiments. In
Aplicaciones Científicas De Investigación
Derivative Production : It's used for producing 2-mono- and 2,5-disubstituted derivatives, which are likely valuable intermediates in organic synthesis (Kündig, Ferret, & Rudolph, 1990).
Ligand in Metal Complexes : Complexes of Bicyclo[4.2.0]octa-2,4,7-triene are utilized as ligands in tricarbonylmetal complexes, which can form intricate polynuclear complexes, indicating potential in catalysis or materials science (Cooke et al., 1976).
Formation of Electron Acceptors : The thermal rearrangement of certain derivatives leads to the formation of new electron acceptors, suggesting applications in electronic materials or sensors (Kawase et al., 2003).
Synthesis of Bicyclic Compounds : It's used in the synthesis of Bicyclo[3.2.1]octa-2,6-dienes and related compounds, which are valuable in various chemical research applications (Hoffmann & Vathke, 1980).
Polymerization : Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides undergo alternating ring-opening metathesis polymerization with cyclohexene, allowing access to polymers with diverse functional groups (Chen, Li, & Sampson, 2018).
Knoevenagel Condensation : It's involved in Knoevenagel condensation reactions to prepare substituted bicyclo[3.2.1]octa-2,6-dienes, demonstrating its versatility in synthetic organic chemistry (Klumpp et al., 2010).
Mecanismo De Acción
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is currently unavailable . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications.
Propiedades
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKWICRTVJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473966 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112892-88-3 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)



![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)




